Cas no 21985-87-5 (Benzenamine,2,3,4,5,6-pentanitro-)

Benzenamine,2,3,4,5,6-pentanitro- structure
21985-87-5 structure
Product Name:Benzenamine,2,3,4,5,6-pentanitro-
CAS No:21985-87-5
MF:C6H2N6O10
MW:318.114280223846
CID:285402
PubChem ID:11023554
Update Time:2025-04-19

Benzenamine,2,3,4,5,6-pentanitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2,3,4,5,6-pentanitro-
    • 2,3,4,5,6-pentanitroaniline
    • 2,3,4,5,6-Pentanitro-anilin
    • 2,3,4,5,6-pentanitro-aniline
    • 2,3,4,5,6-pentanitroaniline 1,2-dichloroethane
    • 2,3,4,5,6-Pentanitrobenzenamine
    • aminopentanitrobenzene
    • Pentanitroaniline
    • XJYDCCKHUXCATF-UHFFFAOYSA-N
    • Pentanitroaniline (dry)
    • Pentanitroaniline (dry) [Forbidden]
    • Q6138838
    • BW38Y827XU
    • UNII-BW38Y827XU
    • DTXSID10894078
    • SCHEMBL7861184
    • Benzenamine, 2,3,4,5,6-pentanitro-
    • ANILINE, 2,3,4,5,6-PENTANITRO-
    • 21985-87-5
    • Inchi: 1S/C6H2N6O10/c7-1-2(8(13)14)4(10(17)18)6(12(21)22)5(11(19)20)3(1)9(15)16/h7H2
    • InChI Key: XJYDCCKHUXCATF-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(=C(C(=C(C=1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 317.98326
  • Monoisotopic Mass: 317.98324028g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 255Ų

Experimental Properties

  • Boiling Point: 457.31°C (rough estimate)
  • Refractive Index: 1.7500 (estimate)
  • PSA: 218.94

Benzenamine,2,3,4,5,6-pentanitro- Related Literature

  • 1. CCCXCIX.—Pentanitroaniline
    Bernhard Flüescheim,Eric Leighton Holmes J. Chem. Soc. 1928 3041
  • 2. Aspects of conformation in ring-substituted 2,4,6-trinitroanilines deduced from absorption spectra
    Mortimer J. Kamlet,Richard R. Minesinger,John C. Hoffsommer,Joseph C. Dacons,Horst G. Adolph J. Chem. Soc. B 1968 1147
  • 3. Rearrangement of an O-nitrophenylnitramine; a new synthesis of diazophenols
    Paul R. Mudge,David A. Salter,Norman F. Scilly J. Chem. Soc. Chem. Commun. 1975 569
  • Bernhard Flürscheim,Eric Leighton Holmes J. Chem. Soc. 1929 330
  • 5. Obituary notices: Philip Rufus Carter, 1921–1955; Salah Eldin Said El Wakkad, 1918–1955; Bernard Jacques Flurscheim, 1874–1955; Harold Augustine Tempany, 1881–1955
    D. H. Hey,A. A. Moussa,C. K. Ingold,E. John Russell J. Chem. Soc. 1956 1086
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